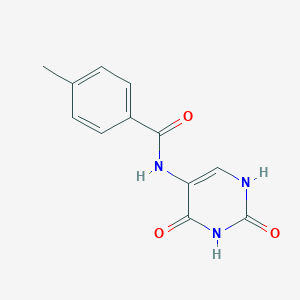![molecular formula C23H20N2O3 B303153 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide, also known as BDP-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDP-1 is a member of the benzoxazole family and has been shown to exhibit anti-inflammatory and anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research has focused on the anti-inflammatory properties of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide. Studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Another area of research has focused on the anti-cancer properties of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide. Studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Wirkmechanismus
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms of action. In terms of its anti-inflammatory properties, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been shown to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
In terms of its anti-cancer properties, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been shown to inhibit the expression of MMP-9, a protein involved in the metastasis of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide can inhibit the proliferation and migration of cancer cells. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide can inhibit the growth and metastasis of cancer cells in animal models. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has also been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide in lab experiments is its specificity for certain targets, such as NF-κB and COX-2. This allows researchers to study the effects of inhibiting these targets in a more precise manner. Another advantage is the potential for N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide to be used as a therapeutic agent in the treatment of inflammatory diseases and cancer.
One limitation of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of long-term safety data for N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide, which could limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide research. One area of research could focus on the development of more soluble forms of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide for use in experimental settings. Another area of research could focus on the development of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide derivatives with improved anti-inflammatory and anti-cancer properties.
Additionally, future research could focus on the potential use of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide in combination with other therapeutic agents for the treatment of inflammatory diseases and cancer. Finally, further studies could be conducted to better understand the long-term safety and efficacy of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide involves a multi-step process that begins with the reaction of 2-aminophenol with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)phenol. This intermediate is then reacted with 2,6-dimethylphenol to form 2-(2,6-dimethylphenoxy)acetophenone. The final step involves the reaction of 2-(2,6-dimethylphenoxy)acetophenone with 3-amino-2-hydroxybenzoic acid to form N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide.
Eigenschaften
Produktname |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C23H20N2O3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O3/c1-15-7-5-8-16(2)22(15)27-14-21(26)24-18-10-6-9-17(13-18)23-25-19-11-3-4-12-20(19)28-23/h3-13H,14H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
VQMBJGCLHWMKOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)

![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)


![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)
![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)